(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one
Description
(Z)-6-Hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a morpholine-substituted methylene group at the C2 position and a hydroxyl group at C4. The (Z)-stereochemistry of the exocyclic double bond is critical for its spatial configuration and intermolecular interactions. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, may enhance solubility and hydrogen-bonding capacity compared to other substituents .
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(morpholin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-9-1-2-10-11(7-9)18-12(13(10)16)8-14-3-5-17-6-4-14/h1-2,7-8,15H,3-6H2/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGNHJNUZESIP-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one involves several steps, typically starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing side reactions .
Chemical Reactions Analysis
(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 2-iodoxybenzoic acid (IBX) and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex benzofuran derivatives, while reduction can yield simpler compounds .
Scientific Research Applications
In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, benzofuran derivatives, including (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one, have shown promise as anticancer, antibacterial, and antiviral agents . Their unique structural properties make them suitable for drug design and discovery .
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations
Aryl/Heteroaryl Substituents
- HRMS (ESI) m/z: 290.0811 (calcd. 290.0812) .
- (Z)-6-Hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one : Exhibits a pyridine substituent, likely improving water solubility due to nitrogen’s polarity. Molecular weight: 252.27 g/mol .
- (Z)-6-Hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one : Features a 4-methylbenzylidene group, reducing polarity. Molecular weight: 252.27 g/mol; melting point: ~255°C .
Halogenated Substituents
- (Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one : Bromine increases molecular weight (317.14 g/mol) and lipophilicity. Melting point: 280°C; IR peaks confirm C-Br stretching .
- (Z)-2-(2-Fluorobenzylidene)-6-hydroxy-7-methylbenzofuran-3(2H)-one : Fluorine enhances metabolic stability. CAS: 1092298-11-7 .
Methoxy/Hydroxy Substituents
- (Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) : Dual hydroxy/methoxy groups increase hydrogen-bonding capacity. Melting point: 254.9–255.5°C; HRMS m/z: 283.0611 .
- (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) : Dimethoxy groups reduce polarity. Melting point: 218.9–219.6°C; HRMS m/z: 297.0768 .
Table 1: Key Data for Selected Analogs
Trends
- Solubility : Morpholine and pyridine substituents likely improve aqueous solubility compared to halogenated or alkylated analogs .
- Melting Points : Halogenated derivatives (e.g., bromo: 280°C) exhibit higher melting points due to increased molecular symmetry and intermolecular forces . Hydroxy/methoxy-substituted analogs show intermediate melting points (~250–260°C) .
- Biological Activity: Quinoline and heteroaryl substituents correlate with antitumor activity, while halogenated derivatives are explored for amyloid detection .
Biological Activity
(Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which is recognized for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a morpholinomethylene group that enhances its solubility and biological interactions. The presence of the hydroxy group at the 6-position contributes to its reactivity and potential biological effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, potentially through the scavenging of free radicals and inhibition of oxidative stress pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Anticancer | Induces apoptosis in various cancer cell lines |
Case Studies
-
Antioxidant Activity :
A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was tested against various reactive oxygen species (ROS), showing a dose-dependent response in scavenging activity. -
Anti-inflammatory Effects :
In a model of acute inflammation, administration of this compound resulted in a marked decrease in edema and pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory conditions such as arthritis. -
Anticancer Studies :
Research involving human colorectal adenocarcinoma cell lines revealed that treatment with this compound led to significant cell death, with mechanisms involving caspase activation being elucidated. Further studies are warranted to explore its efficacy in vivo.
Q & A
Q. What are the standard protocols for synthesizing (Z)-6-hydroxy-2-(morpholinomethylene)benzofuran-3(2H)-one, and how is its purity validated?
The synthesis typically involves a base-catalyzed condensation between 6-hydroxybenzofuran-3(2H)-one and morpholine-4-carbaldehyde under reflux conditions. For example, analogous derivatives (e.g., compound 5 in ) are synthesized using General Procedure I (GPI), yielding ~70% with ethanol as the solvent and sodium acetate as the catalyst . Purity is validated via:
- Chromatography : TLC or HPLC with ≥95% purity thresholds.
- Spectroscopy : H/C NMR to confirm regioselectivity and Z-configuration (e.g., aromatic protons at δ 7.63–6.71 ppm, methoxy groups at δ 3.81 ppm) .
- Mass spectrometry : LCMS (ESI+) to verify molecular ion peaks (e.g., [M+Na] at m/z 291.0641 for CHO) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1674 cm, O-H at ~3425 cm) .
- NMR : H NMR resolves Z/E isomerism via coupling constants (e.g., J = 8.4 Hz for olefinic protons) . C NMR confirms carbonyl carbons (δ ~181 ppm) and aromatic carbons (δ ~110–160 ppm) .
- UV-Vis : Monitors π→π* transitions (λ ~300–350 nm) for stability under light/heat .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?
- Catalyst screening : Use potassium tert-butoxide () or pyridine derivatives to enhance enolate formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of morpholine intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 20 minutes vs. 6 hours conventionally) .
Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for structurally similar analogs?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., distinguishes benzofuran H7 from benzylidene protons) .
- DFT calculations : Predicts H/C chemical shifts to validate experimental data (e.g., δ 181.2 ppm for C=O vs. calculated 180.9 ppm) .
- X-ray crystallography : Confirms Z-configuration and hydrogen-bonding networks (e.g., intramolecular O-H∙∙∙O interactions) .
Q. What computational strategies predict binding modes of this compound to biological targets?
- Molecular docking (AutoDock) : Lamarckian genetic algorithm predicts binding to amyloid fibrils or kinases (e.g., DRAK2) with RMSD <2.0 Å .
- MD simulations : Assess stability of ligand-target complexes (e.g., 50 ns trajectories to analyze hydrogen bonds with active-site residues) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC vs. logP) .
Q. What mechanistic insights explain its anti-cancer activity in vitro?
Q. How do structural modifications (e.g., morpholine vs. methoxy groups) impact bioactivity?
- Morpholine moiety : Enhances solubility and kinase selectivity (e.g., 10-fold higher IC against PIM1 vs. morpholine-free analogs) .
- Hydroxyl positioning : Para-substitution (6-OH) improves antioxidant activity (EC ~15 μM in DPPH assay) vs. meta-substitution .
- Halogenation : Bromine at C5 increases amyloid-binding affinity (K ~0.8 μM vs. ~2.1 μM for non-halogenated analogs) .
Q. What strategies enable stereoselective synthesis of chiral analogs?
Q. How do solvent polarity and pH affect its stability in biological assays?
Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy?
- Prodrug design : Acetylation of 6-OH improves bioavailability (AUC increased 3-fold in rat models) .
- Metabolite profiling : LC-HRMS identifies glucuronidated metabolites as major inactivation pathways .
- PK/PD modeling : Correlates plasma concentrations (C ~1.2 μg/mL) with tumor growth inhibition in xenografts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
